molecular formula C6H6ClNO2S B1298023 Methyl 4-amino-5-chlorothiophene-2-carboxylate CAS No. 89499-44-5

Methyl 4-amino-5-chlorothiophene-2-carboxylate

Cat. No.: B1298023
CAS No.: 89499-44-5
M. Wt: 191.64 g/mol
InChI Key: RUAIJHHRCIHFEV-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-chlorothiophene-2-carboxylate is an organic compound with the molecular formula C7H6ClNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-5-chlorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-amino-5-chlorothiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the methyl ester .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 4-amino-5-chlorothiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-5-chlorothiophene-2-carboxylate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the derivative and its intended use .

Comparison with Similar Compounds

  • Methyl 4-amino-5-bromothiophene-2-carboxylate
  • Methyl 4-amino-5-fluorothiophene-2-carboxylate
  • Methyl 4-amino-5-iodothiophene-2-carboxylate

Uniqueness: Methyl 4-amino-5-chlorothiophene-2-carboxylate is unique due to the presence of both amino and chloro substituents on the thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

methyl 4-amino-5-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAIJHHRCIHFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354354
Record name methyl 4-amino-5-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89499-44-5
Record name methyl 4-amino-5-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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